molecular formula C9H14N4O B15045339 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine

1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine

Cat. No.: B15045339
M. Wt: 194.23 g/mol
InChI Key: TZZVSHQIIWAURE-UHFFFAOYSA-N
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Description

1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine is a heterocyclic compound that features a pyrazole ring fused with a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-3-carboxylic acid with piperazine under acidic conditions. The reaction proceeds through nucleophilic substitution and cyclization, resulting in the formation of the desired compound .

Industrial Production Methods: For industrial-scale production, the synthesis can be optimized to avoid the use of highly toxic or expensive reagents. The process involves using readily available starting materials such as 1-methyl-1H-pyrazole and piperazine, with the reaction catalyzed by acids to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include N-oxides, hydrogenated derivatives, and various substituted piperazine derivatives .

Scientific Research Applications

1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine has a wide range of applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and receptor binding.

    Medicine: It is a key intermediate in the development of drugs targeting various diseases, including diabetes and cancer.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, modulating their activity. This interaction can inhibit or activate various biochemical pathways, leading to therapeutic effects .

Comparison with Similar Compounds

  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine
  • 1-(3-Methyl-1-phenyl-1H-pyrazol-5-yl)piperazine

Uniqueness: 1-[(1-Methyl-1H-pyrazol-3-YL)carbonyl]piperazine is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to undergo various chemical modifications makes it a versatile intermediate in drug synthesis .

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

(1-methylpyrazol-3-yl)-piperazin-1-ylmethanone

InChI

InChI=1S/C9H14N4O/c1-12-5-2-8(11-12)9(14)13-6-3-10-4-7-13/h2,5,10H,3-4,6-7H2,1H3

InChI Key

TZZVSHQIIWAURE-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)C(=O)N2CCNCC2

Origin of Product

United States

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